3-(2-BENZYLPHENYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]THIOUREA
Overview
Description
3-(2-BENZYLPHENYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]THIOUREA is a complex organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in organic synthesis, medicinal chemistry, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-BENZYLPHENYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]THIOUREA typically involves the reaction of 2-benzylphenyl isothiocyanate with 2-(morpholin-4-yl)ethylamine. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2-BENZYLPHENYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]THIOUREA can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The benzylphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Halogenated or nitrated derivatives of the benzylphenyl group.
Scientific Research Applications
Chemistry
In chemistry, 3-(2-BENZYLPHENYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]THIOUREA is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its ability to form stable complexes with biological macromolecules makes it useful in biochemical assays.
Medicine
In medicinal chemistry, this compound has potential applications as a therapeutic agent. Its structural features allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes, including polymerization and catalysis.
Mechanism of Action
The mechanism of action of 3-(2-BENZYLPHENYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylphenyl group can engage in π-π interactions with aromatic residues, while the morpholinyl group can form hydrogen bonds with polar residues. These interactions stabilize the compound within the binding site, leading to modulation of the target’s activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-BENZYLPHENYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]UREA
- 3-(2-BENZYLPHENYL)-1-[2-(PIPERIDIN-4-YL)ETHYL]THIOUREA
- 3-(2-BENZYLPHENYL)-1-[2-(PYRROLIDIN-4-YL)ETHYL]THIOUREA
Uniqueness
Compared to similar compounds, 3-(2-BENZYLPHENYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]THIOUREA stands out due to its unique combination of a benzylphenyl group and a morpholinyl group. This combination enhances its chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-(2-benzylphenyl)-3-(2-morpholin-4-ylethyl)thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3OS/c25-20(21-10-11-23-12-14-24-15-13-23)22-19-9-5-4-8-18(19)16-17-6-2-1-3-7-17/h1-9H,10-16H2,(H2,21,22,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXMTYGAAZTXDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=S)NC2=CC=CC=C2CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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